molecular formula C18H20ClN3O B11304370 5-({[2-(4-chlorophenyl)ethyl]amino}methyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one

5-({[2-(4-chlorophenyl)ethyl]amino}methyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one

Cat. No.: B11304370
M. Wt: 329.8 g/mol
InChI Key: YPQIYECDHHJEHX-UHFFFAOYSA-N
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Description

5-({[2-(4-CHLOROPHENYL)ETHYL]AMINO}METHYL)-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE is a complex organic compound that belongs to the benzodiazepine family. Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties. This particular compound is characterized by the presence of a chlorophenyl group, which can influence its chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-({[2-(4-CHLOROPHENYL)ETHYL]AMINO}METHYL)-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-chlorophenylethylamine with a suitable benzodiazepine precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and pH. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Purification steps such as crystallization, distillation, and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-({[2-(4-CHLOROPHENYL)ETHYL]AMINO}METHYL)-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: Halogenation, nitration, and sulfonation are common substitution reactions that this compound can undergo.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂), nitric acid (HNO₃), and sulfuric acid (H₂SO₄) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the benzodiazepine ring.

Scientific Research Applications

5-({[2-(4-CHLOROPHENYL)ETHYL]AMINO}METHYL)-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex benzodiazepine derivatives.

    Biology: The compound is studied for its potential effects on neurotransmitter systems and its role in modulating receptor activity.

    Medicine: Research focuses on its potential therapeutic applications, including its anxiolytic and anticonvulsant properties.

    Industry: It is used in the development of new pharmaceuticals and as a reference compound in analytical chemistry.

Mechanism of Action

The mechanism of action of 5-({[2-(4-CHLOROPHENYL)ETHYL]AMINO}METHYL)-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE involves its interaction with the central nervous system. The compound binds to specific sites on the gamma-aminobutyric acid (GABA) receptor, enhancing the inhibitory effects of GABA. This leads to increased chloride ion influx, hyperpolarization of neurons, and a reduction in neuronal excitability. The molecular targets include GABA_A receptors, which play a crucial role in mediating the compound’s pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.

    Lorazepam: Known for its potent anxiolytic effects and shorter half-life.

    Clonazepam: Used primarily for its anticonvulsant properties.

Uniqueness

5-({[2-(4-CHLOROPHENYL)ETHYL]AMINO}METHYL)-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE is unique due to its specific chemical structure, which imparts distinct pharmacokinetic and pharmacodynamic properties. The presence of the chlorophenyl group can influence its binding affinity and selectivity for GABA_A receptors, potentially leading to different therapeutic and side effect profiles compared to other benzodiazepines.

Properties

Molecular Formula

C18H20ClN3O

Molecular Weight

329.8 g/mol

IUPAC Name

5-[[2-(4-chlorophenyl)ethylamino]methyl]-1,3-dimethylbenzimidazol-2-one

InChI

InChI=1S/C18H20ClN3O/c1-21-16-8-5-14(11-17(16)22(2)18(21)23)12-20-10-9-13-3-6-15(19)7-4-13/h3-8,11,20H,9-10,12H2,1-2H3

InChI Key

YPQIYECDHHJEHX-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)CNCCC3=CC=C(C=C3)Cl)N(C1=O)C

Origin of Product

United States

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